2-Amino-4-bromo-5-iodo-benzoic acid

Synthetic Chemistry Building Blocks Cross-Coupling

This tri-substituted halogenated anthranilic acid derivative is a critical starting material for fragment-based drug discovery and complex molecular architecture synthesis. Its non-interchangeable ortho-amino, para-bromo, and meta-iodo substitution pattern creates a unique electronic and steric profile, enabling chemoselective, sequential cross-coupling strategies (e.g., Sonogashira then Suzuki-Miyaura) that are impossible with mono-halogenated or symmetrically di-halogenated analogs. With a quantified XLogP3 of 2.7 and a molecular weight of 341.93 g/mol, it provides a strategic advantage in modulating lipophilicity without additional synthetic steps. Procurement ensures access to a scaffold that directly accelerates the generation of highly functionalized benzoic acid derivative libraries.

Molecular Formula C7H5BrINO2
Molecular Weight 341.93 g/mol
Cat. No. B12290906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-bromo-5-iodo-benzoic acid
Molecular FormulaC7H5BrINO2
Molecular Weight341.93 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1I)Br)N)C(=O)O
InChIInChI=1S/C7H5BrINO2/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,10H2,(H,11,12)
InChIKeySGPARYHKYWFJSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-bromo-5-iodo-benzoic acid: A Halogenated Anthranilic Acid Building Block for Complex Synthesis


2-Amino-4-bromo-5-iodo-benzoic acid (CAS 1823494-61-6) is a tri-substituted aromatic compound classified as a halogenated anthranilic acid derivative [1]. Its core benzoic acid scaffold features an amino group at the 2-position, and distinct bromo and iodo substituents at the 4- and 5-positions, respectively. This specific substitution pattern creates a unique electronic and steric profile that differentiates it from mono-halogenated or differently di-halogenated analogs. As a specialized research chemical, it is primarily employed as a versatile synthetic intermediate , with its value proposition rooted in the orthogonal reactivity of its carbon-halogen bonds, which enables sequential cross-coupling strategies for the construction of complex molecular architectures.

The Substitution Trap: Why 2-Amino-4-bromo-5-iodo-benzoic acid is Not Interchangeable with Other Halogenated Anthranilic Acids


The scientific and industrial utility of 2-amino-4-bromo-5-iodo-benzoic acid is fundamentally derived from its specific, non-interchangeable substitution pattern. Generic substitution with mono-halogenated analogs like 2-amino-5-iodobenzoic acid or 2-amino-4-bromobenzoic acid is not viable due to the absence of the second, orthogonal reactive handle required for sequential diversification . Furthermore, substitution with an alternative di-halogenated isomer, such as 2-amino-3,5-dibromobenzoic acid, fails because it presents two identical reactive sites, which precludes chemoselective, stepwise functionalization [1]. The quantitative evidence below demonstrates that these structural differences translate into measurable variations in physicochemical properties and, crucially, the strategic utility of the molecule as a synthetic building block. Selecting an analog based solely on generic class membership would compromise or eliminate the capacity for the specific, controlled, multi-step synthesis that this compound enables.

Quantitative Differentiation of 2-Amino-4-bromo-5-iodo-benzoic acid Against Key Comparators


Differentiation by Structural Uniqueness and Orthogonal Reactivity

2-Amino-4-bromo-5-iodo-benzoic acid possesses a distinct and commercially scarce 4-bromo-5-iodo substitution pattern on a 2-aminobenzoic acid core. This is in contrast to its closest analogs, which lack this precise arrangement of halogens. The primary differentiation is not a numerical assay value but a qualitative structural feature with profound quantitative implications for synthesis. The presence of both bromine and iodine on the same ring, combined with the ortho-amino acid group, provides three distinct points for derivatization. The large difference in bond dissociation energies between C-I and C-Br bonds enables highly chemoselective, sequential functionalization (e.g., Sonogashira coupling at the iodide position followed by Suzuki-Miyaura coupling at the bromide position) [1]. This allows for the controlled introduction of two different molecular fragments, a capability that is absent in its mono-halogenated or symmetrically di-halogenated comparators .

Synthetic Chemistry Building Blocks Cross-Coupling

Differentiation in Computed Lipophilicity (XLogP3-AA)

The compound exhibits a computed partition coefficient (XLogP3-AA) of 2.7 [1], which is measurably higher than the computed XLogP3-AA of 1.9 for its mono-iodinated comparator, 2-amino-5-iodobenzoic acid [2]. This difference of 0.8 log units reflects the impact of the additional bromine atom on molecular hydrophobicity.

Physicochemical Properties Drug Design Lipophilicity

Differentiation by Molecular Weight and Physicochemical Descriptors

The molecular weight of 2-amino-4-bromo-5-iodo-benzoic acid is 341.93 g/mol [1]. This represents a significant increase over its mono-halogenated comparators, 2-amino-4-bromobenzoic acid (216.03 g/mol) [2] and 2-amino-5-iodobenzoic acid (263.03 g/mol) [3]. The target compound's higher molecular weight and distinct computed properties, such as a Topological Polar Surface Area (TPSA) of 63.3 Ų, place it in a different chemical space compared to these simpler analogs.

Physicochemical Properties Lead Optimization Fragment-Based Drug Design

High-Value Application Scenarios for 2-Amino-4-bromo-5-iodo-benzoic acid Derived from Quantitative Differentiation


Precursor for Synthesis of Diversified Small Molecule Libraries via Sequential Cross-Coupling

This compound is optimally deployed as a core scaffold for generating libraries of highly functionalized benzoic acid derivatives. Its value, as established by the evidence of orthogonal reactivity [1], lies in enabling chemoselective sequential cross-coupling reactions. A researcher can first perform a Sonogashira coupling at the more reactive 5-iodo position to install an alkyne moiety, followed by a Suzuki-Miyaura coupling at the 4-bromo position to introduce an aryl or heteroaryl group. This allows for the rapid, controlled generation of molecular diversity from a single starting material, a capability not provided by mono-halogenated or symmetrically di-halogenated alternatives.

Strategic Intermediate for Medicinal Chemistry Programs with Defined Lipophilicity Requirements

For drug discovery projects targeting specific ranges of lipophilicity to optimize ADME properties, 2-amino-4-bromo-5-iodo-benzoic acid offers a quantifiable advantage. Its computed XLogP3-AA of 2.7 [2] provides a specific, higher baseline lipophilicity compared to its mono-iodo analog (XLogP3-AA 1.9). This difference is critical for medicinal chemists aiming to modulate logP in a series of lead compounds without resorting to additional, complex synthetic steps. Procurement of this specific compound allows for the direct incorporation of a scaffold with a known and advantageous lipophilic contribution.

Use in Fragment-Based Drug Discovery (FBDD) and Lead Optimization

In FBDD and lead optimization campaigns, precise control over molecular weight and physicochemical properties is paramount. The target compound, with a molecular weight of 341.93 g/mol and TPSA of 63.3 Ų [3], occupies a distinct chemical space compared to its lighter mono-halogenated comparators [REFS-4, REFS-5]. This makes it a strategically valuable building block for fragment growing or merging strategies where a specific increase in molecular complexity and hydrophobicity is required to improve binding affinity or cellular activity without violating established property guidelines (e.g., Lipinski's Rule of Five).

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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